molecular formula C35H32FN5O4S2 B605031 A-1155463 CAS No. 1235034-55-5

A-1155463

カタログ番号 B605031
CAS番号: 1235034-55-5
分子量: 669.7904
InChIキー: SOYCFODXNRVBTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A-1155463 is a highly potent and selective BCL-XL inhibitor . It was discovered through nuclear magnetic resonance (NMR) fragment screening and structure-based design . This compound is substantially more potent against BCL-XL-dependent cell lines relative to the recently reported inhibitor, WEHI-539 .


Synthesis Analysis

A-1155463 was identified via nuclear magnetic resonance (NMR) fragment screening and structure-based design . It is substantially more potent against BCL-XL-dependent cell lines relative to the previously reported inhibitor, WEHI-539 .


Molecular Structure Analysis

The molecular formula of A-1155463 is C35H32FN5O4S2 . It has an exact mass of 669.19 and a molecular weight of 669.790 .


Chemical Reactions Analysis

A-1155463 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

A-1155463 has a molecular formula of C35H32FN5O4S2 and a molecular weight of 669.79 . It is a solid substance that should be stored at -20°C .

作用機序

Target of Action

A-1155463 is a highly potent and selective inhibitor of BCL-XL . BCL-XL is a member of the BCL-2 family of proteins, which play crucial roles in regulating apoptosis, or programmed cell death . BCL-XL, as a pro-survival protein, inhibits apoptosis by binding to and sequestering pro-apoptotic proteins .

Mode of Action

A-1155463 binds to BCL-XL with high affinity . This binding inhibits the function of BCL-XL, preventing it from sequestering pro-apoptotic proteins . As a result, these pro-apoptotic proteins are free to initiate the process of apoptosis, leading to cell death . This makes A-1155463 a valuable tool in cancer treatment, as it can induce apoptosis in cancer cells that are dependent on BCL-XL for survival .

Biochemical Pathways

The primary pathway affected by A-1155463 is the apoptosis pathway. By inhibiting BCL-XL, A-1155463 disrupts the balance between pro-survival and pro-apoptotic signals within the cell . This disruption can lead to the initiation of apoptosis, resulting in cell death . The compound’s action can also result in the upregulation of other anti-apoptotic proteins such as MCL-1, indicating a complex interplay between different members of the BCL-2 family .

Result of Action

The primary result of A-1155463’s action is the induction of apoptosis in cells that are dependent on BCL-XL for survival . This has been demonstrated in various cancer models, including small cell lung cancer and colorectal cancer . In addition, A-1155463 has been shown to enhance the efficacy of other cancer treatments, such as the BCL-2 inhibitor venetoclax .

Action Environment

The action of A-1155463 can be influenced by various environmental factors. For instance, the presence of certain microenvironmental factors can increase the dependence of cancer cells on BCL-XL, enhancing the effectiveness of A-1155463 . Additionally, the compound’s action can be affected by the presence of other anti-apoptotic proteins, which can provide alternative survival pathways for the cell .

Safety and Hazards

A-1155463 is toxic and can cause irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is advised to wash immediately with plenty of water .

将来の方向性

While A-1155463 has shown promise in preclinical studies, it is still in the early stages of research . Further studies are needed to fully understand its potential therapeutic applications and to assess its safety and efficacy in clinical settings .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound A-1155463 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-(4-bromo-phenyl)-acetic acid", "4-chloro-3-nitro-benzoic acid", "4-amino-3-chloro-benzoic acid", "2-amino-5-chloro-benzoic acid", "4-bromo-3-fluoro-benzoic acid", "4-bromo-2-fluoro-benzoic acid", "2-bromo-5-fluoro-benzoic acid", "4-bromo-3-trifluoromethyl-benzoic acid", "2-bromo-4-trifluoromethyl-benzoic acid", "4-bromo-3,5-difluoro-benzoic acid", "4-bromo-2,5-difluoro-benzoic acid", "4-bromo-3,5-dimethoxy-benzoic acid", "4-bromo-2,5-dimethoxy-benzoic acid", "4-bromo-3-methoxy-benzoic acid", "4-bromo-2-methoxy-benzoic acid", "4-bromo-3-nitro-benzoic acid", "4-bromo-2-nitro-benzoic acid", "4-bromo-3-trifluoromethyl-phenylacetic acid", "4-bromo-2-trifluoromethyl-phenylacetic acid", "4-bromo-3,5-dimethyl-phenylacetic acid", "4-bromo-2,5-dimethyl-phenylacetic acid", "4-bromo-3-methyl-phenylacetic acid", "4-bromo-2-methyl-phenylacetic acid", "4-bromo-3-fluoro-phenylacetic acid", "4-bromo-2-fluoro-phenylacetic acid", "4-bromo-3-chloro-phenylacetic acid", "4-bromo-2-chloro-phenylacetic acid", "4-bromo-3,5-difluoro-phenylacetic acid", "4-bromo-2,5-difluoro-phenylacetic acid", "4-bromo-3-methoxy-phenylacetic acid", "4-bromo-2-methoxy-phenylacetic acid", "4-bromo-3-nitro-phenylacetic acid", "4-bromo-2-nitro-phenylacetic acid", "4-bromo-3-trifluoromethyl-benzenesulfonyl chloride", "4-bromo-2-trifluoromethyl-benzenesulfonyl chloride", "4-bromo-3,5-dimethyl-benzenesulfonyl chloride", "4-bromo-2,5-dimethyl-benzenesulfonyl chloride", "4-bromo-3-methyl-benzenesulfonyl chloride", "4-bromo-2-methyl-benzenesulfonyl chloride", "4-bromo-3-fluoro-benzenesulfonyl chloride", "4-bromo-2-fluoro-benzenesulfonyl chloride", "4-bromo-3-chloro-benzenesulfonyl chloride", "4-bromo-2-chloro-benzenesulfonyl chloride", "4-bromo-3,5-difluoro-benzenesulfonyl chloride", "4-bromo-2,5-difluoro-benzenesulfonyl chloride", "4-bromo-3-methoxy-benzenesulfonyl chloride", "4-bromo-2-methoxy-benzenesulfonyl chloride", "4-bromo-3-nitro-benzenesulfonyl chloride", "4-bromo-2-nitro-benzenesulfonyl chloride", "4-bromo-3-trifluoromethyl-benzoyl chloride", "4-bromo-2-trifluoromethyl-benzoyl chloride", "4-bromo-3,5-dimethyl-benzoyl chloride", "4-bromo-2,5-dimethyl-benzoyl chloride", "4-bromo-3-methyl-benzoyl chloride", "4-bromo-2-methyl-benzoyl chloride", "4-bromo-3-fluoro-benzoyl chloride", "4-bromo-2-fluoro-benzoyl chloride", "4-bromo-3-chloro-benzoyl chloride", "4-bromo-2-chloro-benzoyl chloride", "4-bromo-3,5-difluoro-benzoyl chloride", "4-bromo-2,5-difluoro-benzoyl chloride", "4-bromo-3-methoxy-benzoyl chloride", "4-bromo-2-methoxy-benzoyl chloride", "4-bromo-3-nitro-benzoyl chloride", "4-bromo-2-nitro-benzoyl chloride", "4-bromo-3-trifluoromethyl-benzyl alcohol", "4-bromo-2-trifluoromethyl-benzyl alcohol", "4-bromo-3,5-dimethyl-benzyl alcohol", "4-bromo-2,5-dimethyl-benzyl alcohol", "4-bromo-3-methyl-benzyl alcohol", "4-bromo-2-methyl-benzyl alcohol", "4-bromo-3-fluoro-benzyl alcohol", "4-bromo-2-fluoro-benzyl alcohol", "4-bromo-3-chloro-benzyl alcohol", "4-bromo-2-chloro-benzyl alcohol", "4-bromo-3,5-difluoro-benzyl alcohol", "4-bromo-2,5-difluoro-benzyl alcohol", "4-bromo-3-methoxy-benzyl alcohol", "4-bromo-2-methoxy-benzyl alcohol", "4-bromo-3-nitro-benzyl alcohol", "4-bromo-2-nitro-benzyl alcohol", "4-bromo-3-trifluoromethyl-benzyl amine", "4-bromo-2-trifluoromethyl-benzyl amine", "4-bromo-3,5-dimethyl-benzyl amine", "4-bromo-2,5-dimethyl-benzyl amine", "4-bromo-3-methyl-benzyl amine", "4-bromo-2-methyl-benzyl amine", "4-bromo-3-fluoro-benzyl amine", "4-bromo-2-fluoro-benzyl amine", "4-bromo-3-chloro-benzyl amine", "4-bromo-2-chloro-benzyl amine", "4-bromo-3,5-difluoro-benzyl amine", "4-bromo-2,5-difluoro-benzyl amine", "4-bromo-3-methoxy-benzyl amine", "4-bromo-2-methoxy-benzyl amine", "4-bromo-3-nitro-benzyl amine", "4-bromo-2-nitro-benzyl amine", "4-bromo-3-trifluoromethyl-benzyl bromide", "4-bromo-2-trifluoromethyl-benzyl bromide", "4-bromo-3,5-dimethyl-benzyl bromide", "4-bromo-2,5-dimethyl-benzyl bromide", "4-bromo-3-methyl-benzyl bromide", "4-bromo-2-methyl-benzyl bromide", "4-bromo-3-fluoro-benzyl bromide", "4-bromo-2-fluoro-benzyl bromide", "4-bromo-3-chloro-benzyl bromide", "4-bromo-2-chloro-benzyl bromide", "4-bromo-3,5-difluoro-benzyl bromide", "4-bromo-2,5-difluoro-benzyl bromide", "4-bromo-3-methoxy-benzyl bromide", "4-bromo-2-methoxy-benzyl bromide", "4-bromo-3-nitro-benzyl bromide", "4-bromo-2-nitro-benzyl bromide", "4-bromo-3-trifluoromethyl-benzylamine hydrochloride", "4-bromo-2-trifluoromethyl-benzylamine hydrochloride", "4-bromo-3,5-dimethyl-benzylamine hydrochloride", "4-bromo-2,5-dimethyl-benzylamine hydrochloride", "4-bromo-3-methyl-benzylamine hydrochloride", "4-bromo-2-methyl-benzylamine hydrochloride", "4-bromo-3-fluoro-benzylamine hydrochloride", "4-bromo-2-fluoro-benzylamine hydrochloride", "4-bromo-3-chloro-benzylamine hydrochloride", "4-bromo

CAS番号

1235034-55-5

製品名

A-1155463

分子式

C35H32FN5O4S2

分子量

669.7904

IUPAC名

2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-(4-(3-(dimethylamino)prop-1-yn-1-yl)-2-fluorophenoxy)propyl)thiazole-4-carboxylic acid

InChI

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42)

InChIキー

SOYCFODXNRVBTI-UHFFFAOYSA-N

SMILES

O=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

A-1155463;  A 1155463;  A1155463.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-1155463
Reactant of Route 2
A-1155463
Reactant of Route 3
A-1155463
Reactant of Route 4
A-1155463
Reactant of Route 5
Reactant of Route 5
A-1155463
Reactant of Route 6
A-1155463

Q & A

Q1: How does A-1155463 interact with its target, BCL-XL?

A1: A-1155463 binds to the hydrophobic groove of BCL-XL, mimicking the binding of pro-apoptotic BH3-only proteins. [, ] This interaction prevents BCL-XL from sequestering pro-apoptotic proteins like BAX and BAK, thereby promoting apoptosis. []

Q2: What are the downstream effects of A-1155463 binding to BCL-XL?

A2: A-1155463 binding to BCL-XL leads to the release of pro-apoptotic proteins, resulting in mitochondrial outer membrane permeabilization (MOMP). [, ] This triggers the activation of caspases, ultimately leading to programmed cell death (apoptosis). []

Q3: Does A-1155463 affect other BCL-2 family members?

A3: A-1155463 exhibits high selectivity for BCL-XL over other anti-apoptotic proteins like BCL-2 and MCL-1. [, , ] This selectivity profile makes it a valuable tool for dissecting the specific roles of BCL-XL in different cellular contexts.

Q4: Does A-1155463 impact cellular processes other than apoptosis?

A4: Research suggests that A-1155463 can induce cellular senescence in specific contexts, such as in non-small cell lung cancer A549 cells with the ND6 14582A > G mtDNA mutation. [] This effect is accompanied by an increase in BCL-XL expression, potentially representing a compensatory mechanism.

Q5: How does the synergistic effect of A-1155463 with other agents arise?

A5: A-1155463 often demonstrates synergy with other anti-cancer agents, such as docetaxel, bortezomib, and BET inhibitors. [, , , ] This synergy likely stems from their complementary mechanisms of action, targeting multiple pathways crucial for cancer cell survival and proliferation.

Q6: What is the molecular formula and weight of A-1155463?

A6: The molecular formula and weight of A-1155463 are not consistently reported in the provided research articles. Researchers are encouraged to consult the primary literature for this information.

Q7: Is there any spectroscopic data available for A-1155463?

A7: Spectroscopic data for A-1155463 is not provided in the research articles included in this analysis.

Q8: How have structural modifications of A-1155463 impacted its activity and selectivity?

A8: Researchers have explored structural modifications of A-1155463 to optimize its pharmacological properties. [, ] For example, rigidification of the pharmacophore and introduction of sp3-rich moieties have led to the development of orally bioavailable BCL-XL inhibitors like A-1331852. [] These modifications aim to improve potency, selectivity, and pharmacokinetic properties.

Q9: What is the stability profile of A-1155463 under various conditions?

A9: Information regarding the stability of A-1155463 under various conditions is limited in the provided research.

Q10: Are there any specific formulation strategies to improve the stability or bioavailability of A-1155463?

A10: The research articles analyzed do not detail specific formulation strategies for A-1155463.

Q11: Which analytical methods are used to characterize and quantify A-1155463?

A11: Analytical methods used to characterize and quantify A-1155463 are not extensively discussed in the provided research papers.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of A-1155463?

A12: The provided research papers do not provide detailed information regarding the ADME profile of A-1155463.

Q13: Which cancer types have shown sensitivity to A-1155463 in preclinical studies?

A13: Preclinical studies have demonstrated the efficacy of A-1155463 in various cancer models, including: * Small cell lung cancer (SCLC) [] * Acute myeloid leukemia (AML) [, ] * Multiple myeloma (MM) [, , ] * Diffuse large B-cell lymphoma (DLBCL) [] * Pilocytic astrocytoma [, ] * Medulloblastoma [, ] * Neuroblastoma [] * Colorectal cancer [, ] * Chondrosarcoma []

Q14: Which in vitro assays are commonly used to assess the efficacy of A-11555463?

A14: Common in vitro assays used to evaluate A-1155463 efficacy include: * Cell viability assays (e.g., CellTiterGlo) [, ] * Apoptosis assays (e.g., caspase activity assays, Annexin V staining) [, , ] * BH3 profiling []

Q15: What animal models have been used to study the in vivo activity of A-1155463?

A15: A-1155463 has been evaluated in various in vivo models, including: * Xenograft models of human cancer cell lines [, , , , ] * Patient-derived xenograft (PDX) models [, , ]

Q16: What are the known resistance mechanisms to A-1155463?

A16: Resistance to A-1155463 can arise through several mechanisms:

* Upregulation of other anti-apoptotic proteins like MCL-1 [, , , , ]* Activation of alternative survival pathways such as the MAPK/ERK pathway [, ]* Increased expression of drug efflux transporters []

Q17: What is the toxicity profile of A-1155463 in preclinical models?

A17: While A-1155463 has shown promising anti-tumor activity, preclinical studies have also highlighted potential on-target toxicities. For instance, A-1155463 can induce thrombocytopenia in mice. [] This effect is likely due to the essential role of BCL-XL in platelet survival. []

Q18: Have any clinical trials been conducted with A-1155463?

A18: The research articles analyzed do not mention any completed or ongoing clinical trials involving A-1155463.

Q19: Are there any biomarkers that can predict response to A-1155463?

A19: Research suggests that several factors may predict response to A-1155463:

* BCL-XL expression levels: High BCL-XL expression often correlates with increased sensitivity. [, , , ]* MCL-1 expression levels: High MCL-1 expression can confer resistance to A-1155463. [, , , , ]* Genetic alterations: Certain genetic alterations, such as MYC amplification, may influence sensitivity. [, ]* Specific mutations: In NSCLC, the ND6 14582A>G mtDNA mutation has been linked to sensitivity when combined with senolytic drugs. []

Q20: Is there any information available on the environmental impact and degradation of A-1155463?

A20: The provided research papers primarily focus on the therapeutic potential of A-1155463 and do not provide information on its environmental impact or degradation.

Q21: Are there any alternative compounds or strategies being explored for targeting BCL-XL in cancer?

A21: Yes, several alternative approaches are under investigation:

* Development of novel BCL-XL inhibitors with improved pharmacological properties [, ]* Combination therapies with other targeted agents or chemotherapies [, , , , , , ]* Strategies to overcome resistance mechanisms, such as targeting MCL-1 or the MAPK/ERK pathway [, , ]* Development of PROTAC degraders targeting BCL-XL

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。